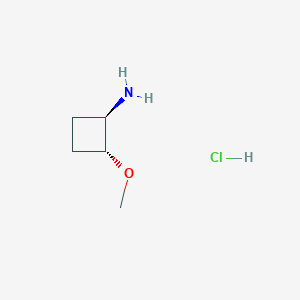

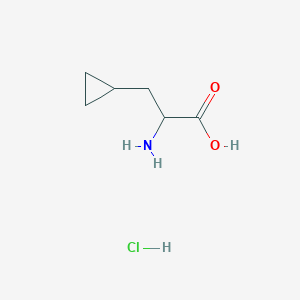

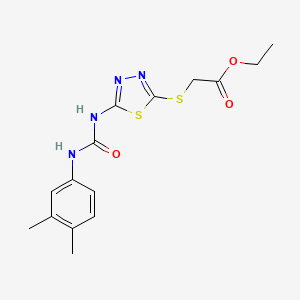

![molecular formula C24H22N4O5 B2379087 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 921774-51-8](/img/structure/B2379087.png)

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It is related to the family of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds have been studied for their broad spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

The synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another synthesis method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multiple functional groups. The compound may undergo reactions typical of pyrido[2,3-d]pyrimidin-4(1H)-ones .Scientific Research Applications

Anticancer Research

A study explored the synthesis of compounds with aryloxy groups attached to the pyrimidine ring, aiming to discover new anticancer agents. One compound demonstrated notable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and others, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Development of Analgesic and Anti-Inflammatory Agents

Another study synthesized novel derivatives with potential as analgesic and anti-inflammatory agents. These compounds displayed significant inhibitory activity on cyclooxygenase-1/2 enzymes and showed promise as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Radiopharmaceutical Applications

The radiosynthesis of a compound within this series, specifically for imaging the translocator protein (18 kDa) using positron emission tomography, was investigated. This research demonstrates the potential of these compounds in diagnostic imaging and radiopharmaceutical applications (Dollé et al., 2008).

HIV-1 Protease Inhibition

Research into HIV-1 protease inhibitors incorporated pyrimidine bases into P2 ligands, resulting in compounds with impressive enzyme inhibitory and antiviral activity. This indicates their potential utility in treating HIV-1, including drug-resistant variants (Zhu et al., 2019).

Chemical Reactivity and Biological Evaluation

A study synthesized a derivative of this compound and investigated its chemical behavior with various amines, leading to the development of new heterocyclic compounds. The biological activity of these compounds was also explored (Farouk et al., 2021).

Versatility in Synthesis of Pharmaceutical Products

The acetamide moiety, present in many pharmaceutical products, was explored using derivatives of this compound as reagents. This research underscores the utility of these compounds in the synthesis of various pharmaceuticals (Sakai et al., 2022).

Exploration of Pyrimidine Derivatives

Pyrimidine derivatives, known for various pharmacological activities, were synthesized from compounds in this series, contributing to the field of heterocyclic chemistry (Jadhav et al., 2022).

Drug Design and Discovery

A green approach in the drug design and discovery of paracetamol analogues, utilizing derivatives of this compound, was investigated. This study emphasizes the environmental sustainability of pharmaceutical synthesis (Reddy et al., 2014).

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-32-18-9-5-16(6-10-18)14-28-23(30)22-20(4-3-13-25-22)27(24(28)31)15-21(29)26-17-7-11-19(33-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLKCXRDKVMNHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

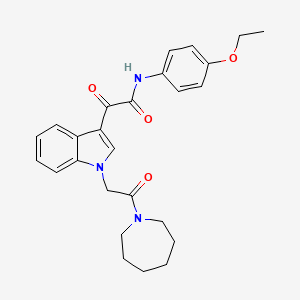

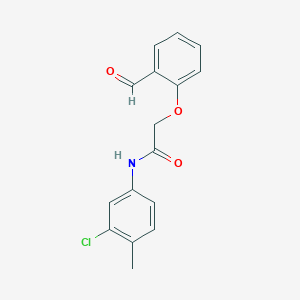

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

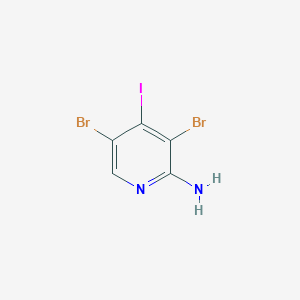

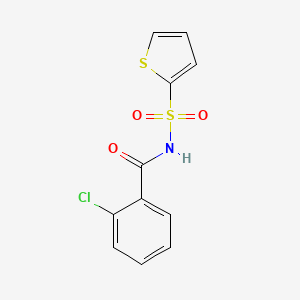

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)

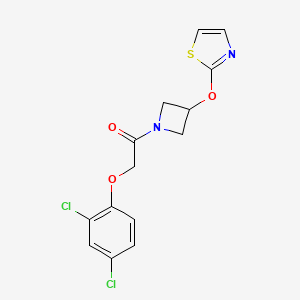

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)

![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)